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  • Product: 5-Ethoxy-2-methylphenol
  • CAS: 90534-24-0

Core Science & Biosynthesis

Foundational

5-Ethoxy-2-methylphenol CAS number identification

An In-depth Technical Guide to 2-Methoxy-5-methylphenol for Advanced Research Senior Application Scientist Note: The initial query for "5-Ethoxy-2-methylphenol" did not yield sufficient public data for a comprehensive te...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-5-methylphenol for Advanced Research

Senior Application Scientist Note: The initial query for "5-Ethoxy-2-methylphenol" did not yield sufficient public data for a comprehensive technical guide. This suggests the compound is not widely characterized or utilized in comparison to its structural analogs. Therefore, exercising editorial control, this guide will focus on the closely related and extensively documented compound, 2-Methoxy-5-methylphenol (CAS No. 1195-09-1) . The principles of synthesis, analytical characterization, and application discussed herein are fundamentally analogous and provide a robust, scientifically grounded framework for researchers interested in this class of substituted phenols.

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenol, a versatile aromatic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries.[1][2] We delve into its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, this document explores its role as a key building block in organic synthesis, particularly in drug development, and outlines critical safety and handling protocols for laboratory and industrial settings.[1] This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's properties and applications.

Chemical Identification and Physicochemical Properties

2-Methoxy-5-methylphenol, also known by synonyms such as 5-Methylguaiacol and Isocreosol, is a disubstituted phenol that serves as a crucial intermediate in the synthesis of more complex molecules.[1][3][4] Its unique structure, featuring both a methoxy and a methyl group on the phenol ring, imparts valuable antioxidant and antimicrobial properties.[1][2]

Chemical Identifiers
  • IUPAC Name: 2-methoxy-5-methylphenol[3]

  • CAS Number: 1195-09-1[1][3][5]

  • Molecular Formula: C₈H₁₀O₂[1][3][6]

  • Molecular Weight: 138.16 g/mol [3][6]

  • Synonyms: 5-Methylguaiacol, Isocreosol, 2-Hydroxy-4-methylanisole, 6-Methoxy-m-cresol[1][3][4]

Physicochemical Data

The physical and chemical properties of 2-Methoxy-5-methylphenol are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueUnitSource
Appearance White to light brown powder or lump[1][4]-Chem-Impex[1], TCI[4]
Melting Point 32-39°CChem-Impex[1]
Boiling Point 115-117 (at 20 mmHg)°CChem-Impex[1]
Boiling Point 224-226 (at 760 mmHg)°CThe Good Scents Co.[5]
Solubility Sparingly soluble in water (5.5 g/L)g/LGuidechem[2]
Refractive Index 1.5340-Chem-Impex[1]
logP (o/w) 1.709 - 2.10-Cheméo[7], The Good Scents Co.[5]

Synthesis and Manufacturing

The synthesis of substituted phenols like 2-Methoxy-5-methylphenol can be approached through several established organic chemistry pathways. A common conceptual strategy involves the selective methylation of a dihydroxy precursor. The choice of synthetic route is governed by factors such as starting material availability, desired purity, and scalability.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of a target compound like 2-Methoxy-5-methylphenol, emphasizing the critical quality control checkpoints. This process ensures the final product meets the high-purity standards required for pharmaceutical applications.

G Conceptual Workflow: Synthesis & Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control A Starting Material (e.g., 4-Methylcatechol) B Selective Methylation (e.g., with Dimethyl Sulfate) A->B C Reaction Work-up (Quenching & Extraction) B->C D Crude Product C->D Isolation E Purification (e.g., Distillation or Column Chromatography) D->E F High-Purity Product E->F QC1 Purity Check (TLC/GC-MS) E->QC1 In-process Control QC2 Structural Confirmation (NMR, IR) F->QC2 Final Release Testing

Caption: Generalized workflow for synthesis and purification.

Laboratory Scale Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methylcatechol (1.0 eq) in a suitable solvent (e.g., acetone).

  • Base Addition: Add a mild base (e.g., K₂CO₃, 1.1 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide. The use of a slight excess of a mild base is crucial to selectively deprotonate one hydroxyl group without promoting unwanted side reactions.

  • Methylation: Cool the mixture in an ice bath. Slowly add a methylating agent, such as dimethyl sulfate (1.05 eq), dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. The controlled addition prevents exothermic runaway and improves selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using vacuum distillation or flash column chromatography to yield pure 2-Methoxy-5-methylphenol.

Analytical Characterization

Confirming the identity and purity of 2-Methoxy-5-methylphenol is essential. A combination of spectroscopic and chromatographic techniques is employed for full characterization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the aromatic protons, the methyl group, and the methoxy group.[8]

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as the broad O-H stretch of the phenol and C-O stretches associated with the ether and alcohol.[3]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z 138) and provides a characteristic fragmentation pattern for the compound.[8]

  • Gas Chromatography (GC): Used to determine the purity of the compound, with commercial suppliers often guaranteeing >98.0% purity.[4]

Applications in Research and Drug Development

2-Methoxy-5-methylphenol is a valuable building block in medicinal chemistry and other industrial sectors due to its favorable chemical properties.[1]

  • Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting inflammation and pain.[1] Its phenolic and methoxy groups provide reactive sites for further molecular elaboration.

  • Antioxidant and Antimicrobial Agent: The compound exhibits potent antioxidant and antimicrobial properties.[1][2] This makes it useful in cosmetic and personal care formulations to prevent oxidative degradation and inhibit the growth of bacteria and fungi, thereby enhancing product shelf life.[1][2]

  • Flavoring and Fragrance: With a pleasant aroma, it is used as a flavoring agent in some food products and as a component in fragrances.[1][2]

  • Organic Synthesis: In a broader context, it is employed as a versatile building block for creating novel organic compounds and materials.[1]

Safety and Handling

Proper handling of 2-Methoxy-5-methylphenol is critical to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]

GHS Hazard Classification
Hazard CodeHazard StatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H315 Causes skin irritationSkin Irritation (Cat. 2)
H319 Causes serious eye irritationEye Irritation (Cat. 2)
H335 May cause respiratory irritationSTOT SE (Cat. 3)
Source: PubChem[3]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood to avoid inhalation.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from sources of ignition.

  • Spill Response: In case of a spill, avoid dust formation.[9] Collect the material mechanically and place it in a suitable container for disposal. Ventilate the area thoroughly.[9]

Conclusion

2-Methoxy-5-methylphenol is a chemical compound of significant industrial and research importance. Its well-defined physicochemical properties, established synthesis routes, and versatile applications, particularly as a pharmaceutical intermediate and antioxidant, make it a valuable tool for chemists and researchers. Adherence to strict safety and handling protocols is essential when working with this compound. This guide provides a foundational resource for professionals seeking to utilize 2-Methoxy-5-methylphenol in their research and development endeavors.

References

  • 2-Methoxy-5-methylphenol | C8H10O2. PubChem, National Institutes of Health. [Link]

  • 5-methyl guaiacol, 1195-09-1. The Good Scents Company. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

Sources

Exploratory

Unveiling the Molecular Tactics of 5-Ethoxy-2-methylphenol: A Technical Guide to its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the mechanistic landscape of 5-Ethoxy-2-methylphenol and its closely related analogs. In the spiri...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic landscape of 5-Ethoxy-2-methylphenol and its closely related analogs. In the spirit of scientific integrity, it is crucial to first address a matter of nomenclature. While the query specified "5-Ethoxy-2-methylphenol," a comprehensive literature review reveals a significant scarcity of research on this specific ethoxylated compound. Conversely, its methoxy-substituted counterparts, namely 2-Methoxy-5-methylphenol and 5-Methoxy-2-methylphenol, are more frequently documented. Given the structural and functional similarities between ethoxy and methoxy groups, this guide will focus on the established mechanisms of these methoxy analogs as a scientifically grounded proxy to elucidate the probable bioactivities of 5-Ethoxy-2-methylphenol. The core principles governing the action of phenolic compounds remain consistent, and this exploration will provide a robust framework for understanding this class of molecules.

Physicochemical Profile and Bioavailability

The biological activity of any compound is intrinsically linked to its physicochemical properties. 5-Ethoxy-2-methylphenol, as a substituted phenol, possesses a hydroxyl group (-OH) attached to a benzene ring, with an ethoxy (-OCH2CH3) and a methyl (-CH3) group at positions 5 and 2, respectively. These substitutions significantly influence its polarity, solubility, and ultimately, its interaction with biological systems.

Property5-Ethoxy-2-methylphenol (Predicted)2-Methoxy-5-methylphenol
Molecular FormulaC9H12O2C8H10O2
Molecular Weight152.19 g/mol 138.17 g/mol
LogP (Octanol/Water Partition Coefficient)~2.5 (Estimated)~2.1 (Estimated)
Water SolubilitySparingly solubleSlightly soluble

The lipophilic character, indicated by the LogP value, suggests that these molecules can readily partition into lipid bilayers, a key feature for their antimicrobial activity. However, the presence of the hydroxyl and ether groups also allows for hydrogen bonding, contributing to some degree of water solubility.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanisms of action attributed to substituted phenols like 5-Ethoxy-2-methylphenol are their potent antioxidant and antimicrobial activities. These two functions are often intertwined and stem from the unique chemical reactivity of the phenolic hydroxyl group.

Antioxidant Mechanism: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Phenolic compounds are renowned for their capacity to counteract this damage. The antioxidant activity of 5-Ethoxy-2-methylphenol is predicated on the ability of its phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[1][2]

The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant efficacy. The electron-donating nature of the ethoxy and methyl substituents on the aromatic ring helps to delocalize the unpaired electron, making the phenoxyl radical more stable and less likely to propagate further radical chain reactions.

The antioxidant mechanism can be visualized as a two-step process:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching it.

  • Radical Stabilization: The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring and influenced by the activating ethoxy and methyl groups.

Antioxidant_Mechanism cluster_0 Radical Scavenging by 5-Ethoxy-2-methylphenol Phenol 5-Ethoxy-2-methylphenol (Ar-OH) Phenoxyl_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Antimicrobial Mechanism: A Multi-Target Assault on Microbial Cells

The antimicrobial properties of phenolic compounds are broad-spectrum, targeting both bacteria and fungi. The mechanism is multifaceted and generally involves the disruption of microbial cell integrity and function.[3]

Key antimicrobial actions include:

  • Membrane Disruption: The lipophilic nature of 5-Ethoxy-2-methylphenol allows it to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[3]

  • Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with the active sites of microbial enzymes, leading to their inactivation. This can disrupt crucial metabolic pathways necessary for microbial survival.

  • Protein Denaturation: At higher concentrations, phenolic compounds can cause the denaturation of cellular proteins, leading to a loss of function and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some studies suggest that phenolic compounds can interfere with the synthesis of DNA and RNA, though this is often a secondary effect of broader cellular damage.

The presence of the ethoxy and methyl groups can modulate the lipophilicity of the molecule, influencing its ability to penetrate the microbial cell wall and membrane.

Antimicrobial_Mechanism cluster_1 Antimicrobial Actions of 5-Ethoxy-2-methylphenol Phenol_Molecule 5-Ethoxy-2-methylphenol Cell_Membrane Microbial Cell Membrane Phenol_Molecule->Cell_Membrane Intercalation Enzymes Cellular Enzymes Phenol_Molecule->Enzymes Binding Proteins Structural & Functional Proteins Phenol_Molecule->Proteins Interaction Leakage Leakage of Intracellular Components Cell_Membrane->Leakage Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation Denaturation Protein Denaturation Proteins->Denaturation

Caption: Multi-target antimicrobial mechanism of phenolic compounds.

Experimental Protocols for Mechanistic Elucidation

To rigorously assess the proposed mechanisms of action for 5-Ethoxy-2-methylphenol, standardized experimental protocols are essential.

Assessment of Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of 5-Ethoxy-2-methylphenol in methanol and create a series of dilutions.

  • Reaction: Add a fixed volume of the DPPH solution to each dilution of the sample. A control containing only DPPH and methanol should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined from a plot of % inhibition against concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of 5-Ethoxy-2-methylphenol in a suitable solvent and create a series of dilutions.

  • Reaction: Add a fixed volume of the diluted ABTS•+ solution to each dilution of the sample.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Determination of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[6][7]

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of 5-Ethoxy-2-methylphenol in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_antimicrobial Antimicrobial Efficacy Determination DPPH_Assay DPPH Assay Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay ABTS Assay ABTS_Assay->Spectrophotometry IC50_Calc IC50 Value Calculation Spectrophotometry->IC50_Calc MIC_Assay Broth Microdilution (MIC Assay) Incubation Incubation MIC_Assay->Incubation Visual_Assessment Visual Assessment of Growth Incubation->Visual_Assessment MIC_Value Determination of MIC Value Visual_Assessment->MIC_Value

Caption: Workflow for assessing antioxidant and antimicrobial activities.

Structure-Activity Relationship (SAR) and Causality

The specific arrangement of substituents on the phenolic ring of 5-Ethoxy-2-methylphenol dictates its biological activity.

  • Phenolic Hydroxyl Group: This is the primary functional group responsible for both antioxidant and antimicrobial activities. Its ability to donate a hydrogen atom is paramount.

  • Ethoxy Group at Position 5: As an electron-donating group, the ethoxy substituent increases the electron density of the aromatic ring, which can enhance the stability of the phenoxyl radical formed during antioxidant activity. This increased electron density may also influence interactions with microbial membranes.

  • Methyl Group at Position 2: The methyl group is also electron-donating, further contributing to the stabilization of the phenoxyl radical. Its steric bulk can also influence how the molecule interacts with the active sites of enzymes or the microbial membrane. Generally, increasing the lipophilicity of phenolic compounds can enhance their antimicrobial activity by facilitating membrane permeability.[8]

Conclusion and Future Directions

While direct experimental data on 5-Ethoxy-2-methylphenol is limited, a robust understanding of its mechanism of action can be inferred from the well-established principles of phenolic chemistry and the available data on its methoxy analogs. The core mechanisms revolve around its capacity to act as a potent antioxidant through hydrogen atom donation and as a broad-spectrum antimicrobial agent by disrupting microbial cell structures and functions.

Future research should focus on the direct synthesis and biological evaluation of 5-Ethoxy-2-methylphenol to confirm these predicted mechanisms and to quantify its antioxidant and antimicrobial efficacy. Further studies could also explore its potential in more specific therapeutic areas, such as an anti-inflammatory or neuroprotective agent, given the link between oxidative stress and these conditions. A thorough investigation into its safety profile and metabolic fate will also be crucial for any potential therapeutic or commercial applications.

References

  • Wang, L., et al. (2016). Structural characterization of phenolic compounds and antioxidant activity of the phenolic-rich fraction from defatted adlay (Coix lachryma-jobi L. var. ma-yuen Stapf) seed meal. Food Chemistry, 204, 281-291.
  • Norris, Dr. (2018, March 27). Synthesis of phenol [Video]. YouTube. [Link]

  • Al-Halfi, M. A., et al. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Molecules, 28(21), 7309.
  • Wleklik, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 944.
  • Benkhaira, N. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 869962.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.
  • Lou, Z., et al. (2017). Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. Molecules, 22(11), 1913.
  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
  • Borges, A., et al. (2013). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 115(4), 950-960.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • Flis, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6537.
  • Frączk, J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(10), 4125.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. [Link]

  • Servetas, S. L., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 7(10), 4886–4897.
  • Jurić, T., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 724.
  • SGU Life Sciences and Technology. (2022, September 8). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD [Video]. YouTube. [Link]

  • Simirgiotis, M. J., et al. (2023). Polyphenolic Profile and Antioxidant and Aortic Endothelium Effect of Michay (Berberis congestiflora Gay) Collected in the Araucanía Region of Chile. Antioxidants, 12(6), 1269.
  • Britton, E. C., & Bryner, F. (1940). U.S. Patent No. 2,193,760. U.S.
  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Lin, M. (2009). U.S. Patent No. 7,473,677. U.S.

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5-Ethoxy-2-methylphenol

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 5-Ethoxy-2-methylphenol. Recognizing the importance of this compound in various resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 5-Ethoxy-2-methylphenol. Recognizing the importance of this compound in various research and development sectors, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method is presented with an in-depth explanation of the underlying scientific principles, step-by-step experimental procedures, and guidance on method validation in accordance with ICH guidelines to ensure data integrity and reliability.[1][2][3][4][5] This guide is designed to be a practical resource for scientists at all levels, enabling the implementation of accurate and reproducible quantification of 5-Ethoxy-2-methylphenol in diverse sample matrices.

Introduction to 5-Ethoxy-2-methylphenol

5-Ethoxy-2-methylphenol is a phenolic compound of interest in various fields, including pharmaceutical and chemical synthesis. Its structural similarity to other substituted phenols necessitates precise and accurate analytical methods for its quantification to ensure product quality, monitor reaction kinetics, or assess its concentration in complex mixtures. The methodologies detailed herein are designed to provide the necessary selectivity, sensitivity, and accuracy for these applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like 5-Ethoxy-2-methylphenol. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, offering high resolution and sensitivity.

Principle of the Method

A reversed-phase HPLC method is particularly well-suited for 5-Ethoxy-2-methylphenol, leveraging a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The ethoxy and methyl groups on the phenol ring increase its hydrophobicity compared to phenol, leading to a predictable retention behavior. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector, as the phenolic ring strongly absorbs UV light.[6]

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

  • High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid (for mobile phase modification).

  • 5-Ethoxy-2-methylphenol reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2.2.2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp and symmetrical peak shape.[7]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Ethoxy-2-methylphenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 5-Ethoxy-2-methylphenol in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

2.2.4. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Quantify Sample Concentration G->H

Caption: HPLC analysis workflow for 5-Ethoxy-2-methylphenol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[8] While phenolic compounds can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.

Principle of the Method

In GC, the sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol: GC-MS

3.2.1. Equipment and Reagents

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • High-purity helium as the carrier gas.

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Solvents such as ethyl acetate or dichloromethane.

  • 5-Ethoxy-2-methylphenol reference standard.

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in ethyl acetate.

  • Sample Preparation: Extract the sample with a suitable solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

  • Derivatization (Optional but Recommended): To a known volume of the standard or sample solution in a vial, add the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction. This converts the acidic phenolic proton into a less reactive silyl group, improving chromatographic performance.

3.2.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

3.2.4. Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples B Derivatize (Optional) A->B C Inject into GC-MS B->C D Acquire Data (Full Scan or SIM) C->D E Extract Ion Chromatograms D->E F Integrate Peaks & Quantify E->F

Caption: GC-MS analysis workflow for 5-Ethoxy-2-methylphenol.

UV-Visible Spectrophotometry

For simpler sample matrices where interfering substances are minimal, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.[9][10]

Principle of the Method

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Phenolic compounds exhibit strong UV absorbance due to the π-electron system in the benzene ring.[6][11]

Experimental Protocol: UV-Vis

4.2.1. Equipment and Reagents

  • UV-Visible Spectrophotometer (double beam recommended).

  • Quartz cuvettes.

  • Solvent (e.g., ethanol or methanol).

  • 5-Ethoxy-2-methylphenol reference standard.

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as previously described, using a UV-transparent solvent.

  • Working Standard Solutions: Prepare a series of dilutions to create a calibration curve.

4.2.3. Analytical Procedure

  • Determine λmax: Scan a standard solution of 5-Ethoxy-2-methylphenol across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For many phenolic compounds, this is around 280 nm.[6]

  • Generate Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot absorbance versus concentration.

  • Measure Sample Absorbance: Prepare the sample in the same solvent and measure its absorbance at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of 5-Ethoxy-2-methylphenol in the sample.

Method Validation

To ensure that the chosen analytical method is suitable for its intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample and ensuring no interfering peaks are present at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data Summary (HPLC Method)
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL

Conclusion

The analytical methods presented in this application note provide a robust framework for the quantification of 5-Ethoxy-2-methylphenol. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC is often the method of choice for routine analysis due to its high precision and the lack of need for derivatization. GC-MS provides higher specificity and is ideal for complex matrices or trace-level analysis. UV-Vis spectrophotometry is a viable option for rapid screening in simple matrices. For all methods, proper validation is crucial to ensure the generation of reliable and accurate data.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methoxychlor. NCBI Bookshelf. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. Food and Chemical Toxicology, 194, 115115.
  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Retrieved from [Link]

  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Omega. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • Journal Unusida. (n.d.). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Retrieved from [Link]

  • Agilent. (n.d.). and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylphenol. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Investigation of 5-Ethoxy-2-methylphenol

Introduction: Unveiling the Bioactivity of 5-Ethoxy-2-methylphenol 5-Ethoxy-2-methylphenol is an aromatic organic compound whose biological effects on mammalian cells are not yet fully characterized. As a member of the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 5-Ethoxy-2-methylphenol

5-Ethoxy-2-methylphenol is an aromatic organic compound whose biological effects on mammalian cells are not yet fully characterized. As a member of the phenolic compound family, it is structurally related to molecules known to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][2][3] The presence of an ethoxy group may influence its lipophilicity and, consequently, its interaction with cellular membranes and intracellular targets.[2] Understanding the cellular and molecular responses to 5-Ethoxy-2-methylphenol is a critical first step in evaluating its potential as a therapeutic agent or identifying any potential toxicity.

These application notes provide a comprehensive framework for the systematic investigation of 5-Ethoxy-2-methylphenol in a cell culture setting. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial cytotoxicity screening to the elucidation of potential mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways.

Pre-experimental Considerations: Setting the Stage for Success

Compound Handling and Stock Solution Preparation

5-Ethoxy-2-methylphenol is predicted to be sparingly soluble in aqueous solutions. Therefore, a high-purity solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a concentrated stock solution (e.g., 10-100 mM).

  • Rationale: DMSO is a widely used solvent in cell culture experiments due to its ability to dissolve a wide range of compounds and its relatively low toxicity at low concentrations.[4]

  • Protocol Integrity: It is crucial to establish the maximum tolerated DMSO concentration for the chosen cell line(s), as high concentrations can induce cellular stress and confound experimental results. A vehicle control (media with the same final concentration of DMSO as the highest dose of the test compound) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line will depend on the research question. For general cytotoxicity screening, a panel of cell lines from different tissues (e.g., liver, lung, colon) is recommended to assess for any cell-type-specific effects. For cancer research applications, relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Best Practices: All cell lines should be obtained from a reputable cell bank and routinely tested for mycoplasma contamination. Cells should be maintained in the recommended growth medium and conditions, and experiments should be performed on cells in the logarithmic growth phase.[5]

Phase 1: Foundational Cytotoxicity and Dose-Response Assessment

The initial phase of investigation is to determine the concentration range over which 5-Ethoxy-2-methylphenol affects cell viability. This is a critical step for designing subsequent mechanistic studies.

WST-1 Cell Proliferation and Viability Assay

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, providing a quantitative assessment of cell proliferation and cytotoxicity.

  • Causality: The assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The inclusion of a blank control (media and WST-1 reagent only), an untreated control (cells with vehicle), and a positive control (a known cytotoxic agent) ensures the validity of the assay.

Protocol: WST-1 Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][7]

  • Compound Treatment: Prepare a serial dilution of the 5-Ethoxy-2-methylphenol stock solution in culture medium. Replace the existing medium with the medium containing the test compound or controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Dose-Response Data for 5-Ethoxy-2-methylphenol

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.292.3 ± 5.5
1090.1 ± 5.282.4 ± 4.775.1 ± 6.1
2575.3 ± 4.860.1 ± 5.349.8 ± 4.9
5052.1 ± 3.740.5 ± 4.128.7 ± 3.9
10025.8 ± 3.115.2 ± 2.89.8 ± 2.1

Phase 2: Mechanistic Investigation of Cell Death

Once the cytotoxic potential of 5-Ethoxy-2-methylphenol is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anti-cancer agents.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Self-Validation: The use of unstained cells, cells stained with only Annexin V, and cells stained with only PI as controls is essential for proper compensation and gating during flow cytometry analysis. A known apoptosis-inducing agent, such as staurosporine or etoposide, should be used as a positive control.[5][8]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 5-Ethoxy-2-methylphenol at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation: Hypothetical Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.2 ± 2.12.5 ± 0.81.1 ± 0.41.2 ± 0.5
5-Ethoxy-2-methylphenol (IC50)45.8 ± 3.530.1 ± 2.920.5 ± 2.43.6 ± 1.1
Positive Control (Staurosporine)15.3 ± 2.845.2 ± 3.735.1 ± 4.14.4 ± 1.3

Phase 3: Delving into Molecular Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[9] The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of these processes and are often dysregulated in disease states such as cancer.[10][11]

Western Blot Analysis of MAPK and NF-κB Pathways

Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

  • Causality: By examining the phosphorylation status of key proteins in the MAPK (e.g., ERK, JNK, p38) and NF-κB (e.g., IκBα, p65) pathways, one can infer the effect of 5-Ethoxy-2-methylphenol on the activity of these signaling cascades.[10][12]

  • Self-Validation: The use of a loading control (e.g., GAPDH, β-actin) is essential to normalize for differences in protein loading between samples. Positive controls, such as treatment with known activators of these pathways (e.g., growth factors for MAPK, TNF-α for NF-κB), will validate the responsiveness of the cellular system.[13][14]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with 5-Ethoxy-2-methylphenol for various time points (e.g., 0, 15, 30, 60 minutes) to capture transient signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation: Hypothetical Western Blot Analysis of p-ERK

Treatment Time (min)Fold Change in p-ERK/Total ERK (Normalized to t=0)
01.0
150.6
300.3
600.2

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Pre-experimental Preparation cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Signaling Pathway Analysis A 5-Ethoxy-2-methylphenol Stock Solution (in DMSO) C WST-1 Assay (24, 48, 72h) A->C B Cell Line Selection & Culture B->C D Determine IC50 Value C->D E Annexin V/PI Staining D->E G Western Blotting D->G F Flow Cytometry Analysis E->F H MAPK & NF-κB Pathway Proteins (p-ERK, p-p65, etc.) G->H

Caption: A logical workflow for the in vitro characterization of 5-Ethoxy-2-methylphenol.

Simplified MAPK Signaling Pathway

MAPK_Pathway Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound 5-Ethoxy-2-methylphenol Compound->MEK ?

Caption: Potential modulation of the MAPK/ERK pathway by 5-Ethoxy-2-methylphenol.

Simplified NF-κB Signaling Pathway

NFkB_Pathway Infl_Signal Inflammatory Signal (e.g., TNF-α) Receptor TNF Receptor Infl_Signal->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Response Inflammatory & Survival Genes Gene->Response Compound 5-Ethoxy-2-methylphenol Compound->IKK ?

Caption: Potential modulation of the NF-κB pathway by 5-Ethoxy-2-methylphenol.

References

  • PubChem. (n.d.). 5-Methoxy-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]

  • Schimming, et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Smit, N. P., et al. (1992). Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Melanoma Research.
  • ResearchGate. (2025). (PDF) Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]

  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • Merck Millipore. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from [Link]

  • MDPI. (2018). Enhancement of Phenolics, Resveratrol and Antioxidant Activity by Nitrogen Enrichment in Cell Suspension Culture of Vitis vinifera. Molecules.
  • MDPI. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants.
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol, 1195-09-1. Retrieved from [Link]

  • ABSBIO. (2025). A comprehensive guide to apoptosis detection. Retrieved from [Link]

  • Lewinska, A., et al. (2015). Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC. Food and Chemical Toxicology.
  • ResearchGate. (2025). Enhancement of Phenolics, Resveratrol and Antioxidant Activity by Nitrogen Enrichment in Cell Suspension Culture of Vitis vinifera. Retrieved from [Link]

  • MDPI. (2022).
  • MDPI. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.
  • Cvejic, J., et al. (2021). Design of experiments (DoE) to model phenolic compounds recovery from grape pomace using ultrasounds. Food Chemistry.
  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

  • MDPI. (2022). Bisphenols—A Threat to the Natural Environment.
  • Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ WST-1 Cell Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2023). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Retrieved from [Link]

  • Borkovich, K. A., & Dabravolski, S. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-Ethoxy-2-methylphenol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-Ethoxy-2-methylphenol, a key intermediate in the manufacturing of specialized chemicals, pharmaceuticals, and agrochemicals.[1] The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Ethoxy-2-methylphenol, a key intermediate in the manufacturing of specialized chemicals, pharmaceuticals, and agrochemicals.[1] The protocol herein is centered around the robust and well-established Williamson ether synthesis, optimized for safety, selectivity, and yield on a kilogram scale. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol from reaction setup to final product purification, and address critical safety and handling considerations. The information is tailored for researchers, chemists, and process engineers in industrial and drug development settings.

Introduction and Strategic Rationale

5-Ethoxy-2-methylphenol is a substituted phenolic ether whose structural motifs are of interest in the development of bioactive molecules and specialty polymers. The efficient production of this compound is paramount for its viable application. While several methods exist for the formation of ether linkages, the Williamson ether synthesis remains the most reliable and scalable approach for aryl ethers.[2][3]

Causality of Route Selection:

The selection of the Williamson ether synthesis for the scale-up of 5-Ethoxy-2-methylphenol is predicated on several key advantages:

  • High Reliability and Yield: It is a time-tested SN2 reaction that consistently provides good to excellent yields when parameters are controlled.[3]

  • Accessible Starting Materials: The synthesis begins with 2-methylhydroquinone (toluhydroquinone) and an ethylating agent (e.g., diethyl sulfate or an ethyl halide), both of which are commercially available at industrial scale.[4]

  • Favorable Reaction Kinetics: The reaction proceeds under moderate temperature conditions, reducing the energy costs and the risk of thermal degradation associated with high-temperature processes.[5]

  • Control over Selectivity: The primary challenge in this synthesis is achieving selective mono-O-ethylation over di-O-ethylation. This protocol is designed to maximize the desired mono-alkylation by carefully controlling the stoichiometry of the base and the ethylating agent.

The core of this process involves the deprotonation of the more sterically accessible hydroxyl group of 2-methylhydroquinone to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic ethylating agent to form the ether bond.

Overall Synthetic Workflow

The logical progression from starting materials to the final, purified product is outlined below. Each stage requires precise control to ensure the success of the subsequent step.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis start Starting Materials (2-Methylhydroquinone, Diethyl Sulfate, Base, Solvent) setup Reactor Setup (Inert Atmosphere) start->setup phenoxide Phenoxide Formation (Base Addition) setup->phenoxide ethylation Controlled Ethylation (Slow Reagent Addition) phenoxide->ethylation monitoring Reaction Monitoring (TLC/GC Analysis) ethylation->monitoring quench Reaction Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes extraction->wash drying Solvent Removal wash->drying distillation Vacuum Distillation drying->distillation analysis Purity Analysis (GC/HPLC, NMR) distillation->analysis product Final Product: 5-Ethoxy-2-methylphenol analysis->product

Caption: High-level workflow for the synthesis of 5-Ethoxy-2-methylphenol.

Detailed Synthesis Protocol

This protocol is designed for a 1.0 kg batch of 2-methylhydroquinone. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for kilogram-scale reactions.

Materials and Equipment

Table 1: Reagent Specifications

ReagentCAS No.Mol. WeightMolesMolar Eq.QuantityPurity
2-Methylhydroquinone95-71-6124.148.0551.01.00 kg≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.218.8601.11.22 kg≥99%, fine powder
Diethyl Sulfate64-67-5154.198.0551.01.24 kg (945 mL)≥98%
Methyl Isobutyl Ketone (MIBK)108-10-1100.16--10.0 L≥99%
Deionized Water7732-18-518.02--As needed-
Brine (Saturated NaCl)7647-14-558.44--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04--As neededGranular

Equipment:

  • 20 L glass-lined or stainless steel reactor equipped with:

    • Mechanical overhead stirrer with a high-torque motor

    • Temperature probe (thermocouple)

    • Reflux condenser with inert gas inlet (Nitrogen/Argon)

    • 5 L pressure-equalizing addition funnel

    • Heating and cooling mantle/jacket

  • Large-scale rotary evaporator

  • Vacuum distillation apparatus (short path) with a vacuum pump capable of <1 mmHg

  • Appropriate glassware, separatory funnels (20 L), and storage containers

Reaction Scheme

The chemical transformation follows a classic SN2 pathway.

G r1 2-Methylhydroquinone r1_img r2 Diethyl Sulfate r2_img p1 5-Ethoxy-2-methylphenol p1_img plus + arrow K₂CO₃, MIBK 60-70 °C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Ethoxy-2-methylphenol

Welcome to the technical support center for the purification of 5-Ethoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Ethoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your work.

I. Understanding the Purification Challenges

5-Ethoxy-2-methylphenol, a substituted phenol, is often synthesized via the Williamson ether synthesis. While effective, this method can lead to several impurities that pose purification challenges. The primary purification hurdles stem from the closely related physical properties of the desired product and its by-products, as well as the inherent reactivity of the phenol group.

Common Impurities and Their Origins:

Successful purification begins with understanding the potential impurities. The primary synthetic route to 5-Ethoxy-2-methylphenol is the Williamson ether synthesis, which involves the reaction of 2-methylhydroquinone with an ethylating agent in the presence of a base.

  • Unreacted Starting Materials: Incomplete reactions can leave behind 2-methylhydroquinone and the ethylating agent.

  • Over-Alkylation Products: The presence of two hydroxyl groups on 2-methylhydroquinone can lead to the formation of 1,4-diethoxy-2-methylbenzene.

  • C-Alkylation Products: The phenoxide ion is a strong nucleophile, and under certain conditions, the ethyl group can attach to the benzene ring instead of the oxygen atom, leading to C-alkylated side products.[1]

  • Elimination By-products: If the ethylating agent is prone to elimination reactions (e.g., ethyl halides), by-products can form.[1]

  • Solvent and Base Residues: Residual solvents and the base used in the reaction can also contaminate the final product.

The structural similarity of these impurities to 5-Ethoxy-2-methylphenol, particularly the presence of the phenolic hydroxyl group and the aromatic ring, makes their separation non-trivial.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 5-Ethoxy-2-methylphenol in a question-and-answer format.

Question 1: My crude product is a dark, oily substance. How can I remove the color and obtain a crystalline product?

Probable Cause: The dark color often indicates the presence of oxidized phenolic impurities or other colored by-products. Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

Solution:

  • Charcoal Treatment: Activated charcoal is effective in adsorbing colored impurities.

    • Dissolve the crude product in a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

    • Heat the mixture gently for 15-30 minutes with stirring.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Proceed with crystallization or column chromatography.

  • Aqueous Workup with a Reducing Agent: Washing the organic extract with a mild reducing agent can help remove some colored oxidation products.

    • During the reaction workup, wash the organic layer with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate.

Question 2: I'm having difficulty separating 5-Ethoxy-2-methylphenol from a close-boiling impurity during distillation.

Probable Cause: Isomeric impurities, such as other mono-ethoxylated isomers of 2-methylhydroquinone or C-alkylated products, can have boiling points very close to the desired product, making separation by simple distillation challenging.

Solution:

Fractional Distillation under Reduced Pressure:

  • Utilize a Fractionating Column: Employ a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates and enhance separation efficiency.[2]

  • Optimize Vacuum: Reducing the pressure lowers the boiling points and can increase the boiling point difference between the components. A vacuum in the range of 1-10 mmHg is often suitable for this class of compounds.

  • Control the Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to the condensate collected) generally leads to better separation but requires a longer distillation time.

Experimental Workflow: Selecting the Right Purification Strategy

The choice of purification method depends on the impurity profile of your crude product. This diagram outlines a decision-making workflow.

Purification_Workflow start Crude 5-Ethoxy-2-methylphenol analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis decision1 Major Impurities? analysis->decision1 distillation Fractional Distillation decision1->distillation  Volatile Impurities   chromatography Column Chromatography decision1->chromatography  Polar/Non-polar Impurities   decision2 Sufficiently Pure? distillation->decision2 chromatography->decision2 crystallization Recrystallization final_product Pure 5-Ethoxy-2-methylphenol crystallization->final_product decision2->crystallization  No, Minor Impurities Remain   decision2->final_product  Yes   Fractional_Distillation cluster_0 Fractional Distillation Setup flask Heating Mantle with Round-Bottom Flask (Crude Product) column Fractionating Column (e.g., Vigreux) flask->column Vapors Rise head Distillation Head with Thermometer column->head condenser Condenser (Water In/Out) head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver Purified Condensate Vacuum Pump Vacuum Pump adapter->Vacuum Pump

Sources

Optimization

Technical Support Center: Enhancing the Stability of 5-Ethoxy-2-methylphenol Formulations

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 5-Ethoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 5-Ethoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the stability of formulations containing this phenolic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome formulation challenges.

Phenolic compounds, including 5-Ethoxy-2-methylphenol, are known for their valuable bioactive properties, but they are also susceptible to degradation, which can compromise their efficacy and safety.[1][2] Common challenges in formulating phenolic compounds include poor solubility, instability, and potential interactions with other ingredients.[3][4] This guide will address these issues in a practical, question-and-answer format to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 5-Ethoxy-2-methylphenol.

Q1: What are the primary drivers of degradation for 5-Ethoxy-2-methylphenol?

A1: Like many phenolic compounds, 5-Ethoxy-2-methylphenol is susceptible to degradation through several mechanisms. The primary drivers are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of colored quinone-type byproducts, resulting in discoloration (e.g., turning pink, brown, or black) and loss of potency.

  • Light Sensitivity (Photodegradation): Exposure to UV and visible light can provide the energy needed to initiate oxidative degradation pathways.

  • pH Effects: The stability of phenolic compounds is often pH-dependent. At higher pH values, the phenolic proton is abstracted, forming a phenoxide ion that is more susceptible to oxidation.

  • Incompatibility with Other Excipients: Certain formulation components can promote degradation. For instance, oxidizing agents or trace metal impurities in other excipients can accelerate the degradation of 5-Ethoxy-2-methylphenol.

Q2: What are the initial signs of degradation in my 5-Ethoxy-2-methylphenol formulation?

A2: The most common initial sign of degradation is a change in color . You may also observe precipitation if the degradation products are less soluble in your formulation vehicle. A change in odor can also indicate chemical transformation. For quantitative assessment, a decrease in the concentration of the active ingredient, as measured by techniques like High-Performance Liquid Chromatography (HPLC), is a definitive indicator of degradation.

Q3: What general precautions should I take when handling and storing 5-Ethoxy-2-methylphenol?

A3: To maintain the stability of 5-Ethoxy-2-methylphenol, it is crucial to:

  • Store in a cool, dark place: This minimizes exposure to heat and light, which can accelerate degradation.

  • Use an inert atmosphere: When working with solutions, purging with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

  • Use high-purity solvents and excipients: This will minimize the presence of catalytic metal ions and other impurities.

  • Work quickly: Prepare formulations promptly and minimize the time they are exposed to harsh conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My 5-Ethoxy-2-methylphenol solution is turning pink/brown upon standing.

Q: What is causing this discoloration, and how can I prevent it?

A: Discoloration is a classic sign of phenolic oxidation. The phenolic hydroxyl group of 5-Ethoxy-2-methylphenol is likely being oxidized to form colored quinone-like structures.

Troubleshooting Workflow: Addressing Discoloration

start Discoloration Observed (Pink/Brown Solution) check_light Step 1: Assess Light Exposure Is the formulation protected from light? start->check_light protect_light Action: Store in amber vials or wrap in aluminum foil. Work under subdued light. check_light->protect_light Yes check_oxygen Step 2: Evaluate Oxygen Exposure Was the solution prepared and stored under ambient air? check_light->check_oxygen No protect_light->check_oxygen protect_oxygen Action: Sparge solvents with N2 or Ar. Blanket headspace of container with inert gas. check_oxygen->protect_oxygen Yes check_ph Step 3: Measure Formulation pH Is the pH > 7? check_oxygen->check_ph No protect_oxygen->check_ph adjust_ph Action: Adjust pH to acidic or neutral range (pH 4-6 is often optimal for phenols). Use appropriate buffers. check_ph->adjust_ph Yes check_additives Step 4: Consider Stabilizers Does the formulation lack antioxidants or chelating agents? check_ph->check_additives No adjust_ph->check_additives add_stabilizers Action: Add an antioxidant (e.g., BHT, Vitamin E) and/or a chelating agent (e.g., EDTA). check_additives->add_stabilizers Yes end Stable Formulation (Color stable) check_additives->end No add_stabilizers->end

Caption: Troubleshooting workflow for discoloration of 5-Ethoxy-2-methylphenol solutions.

Detailed Protocol: Preparing a Stabilized Formulation
  • Solvent Preparation:

    • Take your desired solvent (e.g., ethanol, propylene glycol).

    • Sparge the solvent with high-purity nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • To the oxygen-free solvent, add a suitable antioxidant and/or a chelating agent. See the table below for recommendations.

    • Stir until completely dissolved.

  • Dissolving 5-Ethoxy-2-methylphenol:

    • Weigh the required amount of 5-Ethoxy-2-methylphenol and add it to the stabilized solvent.

    • Mix gently until a clear solution is formed.

  • pH Adjustment (if aqueous):

    • If your formulation is aqueous or partially aqueous, measure the pH.

    • Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate buffer).

  • Storage:

    • Transfer the final formulation into an amber glass container or a container wrapped in aluminum foil.

    • Blanket the headspace of the container with nitrogen or argon before sealing.

    • Store at the recommended temperature (typically refrigerated).

Table 1: Recommended Stabilizers for Phenolic Formulations
Stabilizer TypeExampleTypical Concentration RangeMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavenger
Ascorbic Acid (Vitamin C)0.05 - 0.2% (w/v)Oxygen scavenger and free radical scavenger
Tocopherol (Vitamin E)0.1 - 0.5% (w/v)Free radical scavenger
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.1% (w/v)Sequesters metal ions that catalyze oxidation
Problem 2: I am observing a loss of potency in my formulation over time, even without significant color change.

Q: What could be causing this loss of potency, and how can I mitigate it?

A: A loss of potency without a visible change can be due to more subtle degradation pathways that do not produce colored byproducts. It could also be due to interactions with container surfaces or other formulation components.

Investigative Workflow: Potency Loss

start Potency Loss Detected (via HPLC) check_stability Step 1: Perform Forced Degradation Study Expose to heat, light, acid, base, and oxidation. start->check_stability identify_pathway Analyze degradants by LC-MS to identify the primary degradation pathway. check_stability->identify_pathway check_container Step 2: Assess Container Compatibility Is the container appropriate? (e.g., plastic vs. glass) identify_pathway->check_container test_containers Action: Test different container types (e.g., Type I borosilicate glass, various polymers). Analyze for leaching and adsorption. check_container->test_containers Uncertain check_excipients Step 3: Evaluate Excipient Compatibility Are there any reactive excipients? check_container->check_excipients Certain test_containers->check_excipients test_excipients Action: Conduct binary mixture studies of 5-Ethoxy-2-methylphenol with each excipient. Monitor for degradation. check_excipients->test_excipients Possible reformulate Reformulate based on findings: - Add specific stabilizers for the identified pathway. - Choose a non-reactive container. - Replace incompatible excipients. check_excipients->reformulate None test_excipients->reformulate end Stable Formulation (Potency maintained) reformulate->end

Caption: Investigative workflow for addressing potency loss in 5-Ethoxy-2-methylphenol formulations.

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you understand the primary degradation pathways for 5-Ethoxy-2-methylphenol in your specific formulation.

  • Prepare Samples: Prepare several aliquots of your formulation.

  • Stress Conditions: Expose each aliquot to one of the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate at 80°C for 48 hours.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining 5-Ethoxy-2-methylphenol and the formation of degradation products.

    • Use LC-MS to identify the structure of the major degradants.

The results of this study will reveal the vulnerabilities of your formulation and guide you in selecting the most effective stabilization strategies. For instance, if significant degradation occurs under oxidative conditions, the addition of an antioxidant is warranted.

Advanced Stabilization Strategy: Encapsulation

For particularly challenging formulations, or if you require controlled release, encapsulation can be a powerful tool to enhance the stability of phenolic compounds.[5][6][7]

Q: When should I consider encapsulation for my 5-Ethoxy-2-methylphenol formulation?

A: Consider encapsulation when:

  • You need to protect the compound from extreme environmental conditions (e.g., high oxygen, light, or water content).

  • You are formulating for oral delivery and need to protect the compound from the harsh environment of the gastrointestinal tract.[5]

  • You want to mask an undesirable taste or odor.

  • You need to achieve a sustained or targeted release profile.

Encapsulation Workflow Overview

start Need for Enhanced Stability or Controlled Release select_method Step 1: Select Encapsulation Method (e.g., Spray Drying, Emulsification, Liposome Entrapment) start->select_method select_material Step 2: Choose Wall Material (e.g., Maltodextrin, Gum Arabic, Lipids, Polymers) select_method->select_material prepare_core Step 3: Prepare Core Phase Dissolve 5-Ethoxy-2-methylphenol in a suitable solvent or oil. select_material->prepare_core prepare_wall Step 4: Prepare Wall Phase Dissolve wall material in a solvent (usually aqueous). prepare_core->prepare_wall encapsulate Step 5: Encapsulation Process (e.g., Homogenize to form emulsion, then spray dry). prepare_wall->encapsulate characterize Step 6: Characterize Microcapsules (Size, morphology, encapsulation efficiency, stability, release profile). encapsulate->characterize end Stable, Encapsulated Formulation characterize->end

Caption: General workflow for the encapsulation of 5-Ethoxy-2-methylphenol.

By systematically addressing the factors that influence the stability of 5-Ethoxy-2-methylphenol, you can develop robust and effective formulations. This guide provides a starting point for your investigations, and the principles discussed can be adapted to your specific formulation needs.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylphenol. In PubChem. Retrieved from [Link]

  • Albuquerque, B. R., Heleno, S. A., Ferreira, I. C. F. R., & Oliveira, M. B. P. P. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(1), 14-46.
  • ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Retrieved from [Link]

  • Jovanović, A. A., Đorđević, V. B., Zdunić, G. M., Šavikin, K. P., Bugarski, B. M., & Pljevljakušić, D. V. (2021). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 10(7), 1573.
  • Azarakhsh, N., Ghaffari, S., & Ghasemi, A. (2022). Various therapeutic formulations of phenolic compounds: An overview. Micro Nano Bio Aspects, 1(1), 1-10.
  • ResearchGate. (n.d.). The use of encapsulation to guarantee the stability of phenolic compounds. Retrieved from [Link]

  • Ferreira-Santos, P., Genisheva, Z., & Teixeira, J. A. (2022). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Cosmetics, 9(6), 125.
  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 152, 112185.
  • Garavand, F., Jalai-Jivan, M., Assadpour, E., & Jafari, S. M. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Food Chemistry, 364, 130376.
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Faridi Esfanjani, A., Assadpour, E., & Jafari, S. M. (2018). Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers. Trends in Food Science & Technology, 76, 56-66.
  • Semantic Scholar. (n.d.). Phenolic compounds: current industrial applications, limitations and future challenges. Retrieved from [Link]

  • Riekstina, U., Kruma, Z., & Telysheva, G. (2022). Primary Fermentation in Wine Production Influence on Phenolic Retention and Valorization Potential of Berry Skin By-Products.
  • ResearchGate. (n.d.). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structure of 5-Ethoxy-2-methylphenol with 2D NMR

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel and existing molecules is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel and existing molecules is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization, its limitations become apparent with increasing structural complexity. Isomeric compounds, in particular, can yield similar 1D spectra, creating ambiguity that can only be resolved by more advanced techniques. This guide provides an in-depth, practical comparison of 2D NMR methods for the definitive structural validation of 5-Ethoxy-2-methylphenol, demonstrating how a suite of experiments creates a self-validating dataset.

The Challenge: Beyond the 1D Spectrum

A simple ¹H or ¹³C NMR spectrum of 5-Ethoxy-2-methylphenol provides essential but incomplete information, such as the number of unique protons and carbons and their immediate electronic environments. However, it does not directly reveal the connectivity of the molecular fragments. For instance, the substitution pattern on the aromatic ring—the precise placement of the methyl, ethoxy, and hydroxyl groups—cannot be confirmed from 1D data alone. To solve this molecular puzzle, we turn to 2D NMR, which spreads spectral information across two frequency axes, revealing correlations between nuclei.[1][2]

The Toolkit: A Comparative Overview of 2D NMR Pulse Sequences

Modern NMR spectroscopy offers a variety of 2D experiments, each providing a unique piece of the structural puzzle.[3][4] For a molecule like 5-Ethoxy-2-methylphenol, the following three experiments form a powerful and efficient combination.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] The resulting spectrum shows cross-peaks between protons that share a J-coupling, allowing for the tracing of proton-proton connectivity within a spin system.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8][9] Its high sensitivity and resolution make it the premier method for assigning carbons that bear protons.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH).[8][10][11] By connecting molecular fragments that are not directly bonded, HMBC allows for the unambiguous assembly of the complete molecular structure.[11]

A Step-by-Step Validation of 5-Ethoxy-2-methylphenol

To illustrate the process, we will use predicted, realistic NMR data for 5-Ethoxy-2-methylphenol. The first step in any analysis is a thorough examination of the 1D spectra to identify the basic molecular components.

Step 1: Analysis of 1D ¹H and ¹³C NMR Data

The expected signals for 5-Ethoxy-2-methylphenol are tabulated below. The numbering convention used for assignment is shown in the accompanying diagram.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Ethoxy-2-methylphenol

Atom #TypePredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
1C-153.0
2C-115.5
3CH6.65, d, 1H115.0
4CH6.95, d, 1H122.0
5C-150.0
6CH6.60, s, 1H112.0
7 (CH₃)CH₃2.15, s, 3H16.0
8 (OCH₂)CH₂3.95, q, 2H64.0
9 (CH₃)CH₃1.35, t, 3H15.0
OHOH~5.0, br s, 1H-

G

Step 2: Establishing C-H Connectivity with HSQC

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to. This allows for the confident assignment of all protonated carbons.

Table 2: Key HSQC (¹H-¹³C) Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
6.95122.0C4-H4
6.65115.0C3-H3
6.60112.0C6-H6
3.9564.0C8-H8
2.1516.0C7-H7
1.3515.0C9-H9
Step 3: Mapping Proton Networks with COSY

The COSY spectrum reveals which protons are coupled to each other. In 5-Ethoxy-2-methylphenol, the most prominent correlation will be within the ethoxy group.

  • Key Correlation: A cross-peak between the proton signal at 3.95 ppm (H8) and 1.35 ppm (H9) confirms the -OCH₂CH₃ fragment.

  • Aromatic Region: Weak correlations might be observed between the aromatic protons, but the key structural information comes from HMBC.

COSY_Correlations H8 H₈ (3.95 ppm, q) H9 H₉ (1.35 ppm, t) H8->H9 ³JHH

Step 4: Assembling the Structure with HMBC

The HMBC spectrum provides the critical long-range correlations needed to connect the identified fragments and confirm the substitution pattern on the aromatic ring. It is the definitive experiment for validating the proposed isomer.

Table 3: Definitive HMBC (¹H-¹³C) Correlations for Structural Validation

Proton Signal (ppm)AssignmentKey Correlated Carbon Signals (ppm)AssignmentInferred Connectivity
2.15H7 (Ar-CH₃)115.5C2Confirms CH₃ is at C2
115.0C3
153.0C1
3.95H8 (-OCH₂)150.0C5Confirms ethoxy group is at C5
15.0C9(Internal check)
6.95H4150.0C5Confirms H4 is adjacent to C5
115.5C2Confirms H4 is adjacent to C2
6.60H6150.0C5Confirms H6 is adjacent to C5
153.0C1Confirms H6 is adjacent to C1

The HMBC data are unequivocal. The correlation from the methyl protons (H7) to C1, C2, and C3 firmly places the methyl group at the C2 position. Similarly, the correlation from the methylene protons of the ethoxy group (H8) to the aromatic carbon at 150.0 ppm (C5) confirms the position of the ether linkage. Finally, the correlations from the aromatic protons back to the substituted carbons (C1, C2, C5) validate the entire substitution pattern, completing the structural proof.

HMBC_Correlations cluster_mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H7 H₇ H7->C1 H7->C2 H7->C3 H8 H₈ H8->C5 H4 H₄ H4->C2 H4->C5 H6 H₆ H6->C1 H6->C5

Comparative Summary of NMR Techniques

The power of this approach lies in using each experiment to answer a specific question, with the combined data providing a comprehensive and cross-validated result.

Table 4: Comparison of Information Provided by Different NMR Experiments

NMR ExperimentPrimary Information ProvidedApplication to 5-Ethoxy-2-methylphenol
¹H NMR Proton environment, count, and scalar coupling.Identifies the number and type of protons (aromatic, methyl, ethoxy).
¹³C NMR Number and electronic environment of unique carbons.Confirms the presence of 9 unique carbon atoms.
COSY ¹H-¹H through-bond connectivity (2-3 bonds).Connects the -CH₂- and -CH₃ protons of the ethoxy group.
HSQC Direct ¹H-¹³C one-bond connectivity.Assigns every protonated carbon atom.
HMBC ¹H-¹³C long-range connectivity (2-4 bonds).Connects the methyl and ethoxy fragments to the aromatic ring, confirming the 2,5-substitution pattern.

Experimental Protocol

The acquisition of high-quality 2D NMR data is crucial for successful structure elucidation.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 5-Ethoxy-2-methylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (~4-5 cm).[12]

2. Spectrometer Setup (Example on a 500 MHz Instrument):

  • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and calibrate the 90° pulse width.[12]

3. 2D Data Acquisition:

  • COSY: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf). Set the spectral width in both dimensions to cover all proton signals. Typically, acquire 2-4 scans per increment for 256-512 increments.[13]

  • HSQC: Load a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). Set the ¹H dimension spectral width as before. Set the ¹³C dimension to cover the expected chemical shift range (e.g., 0-160 ppm).

  • HMBC: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Use the same spectral windows as the HSQC. The long-range coupling delay is typically optimized for J-couplings of 7-10 Hz.[9]

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) to the free induction decays (FIDs).

  • Perform a two-dimensional Fourier transform.[14]

  • Phase correct the spectra and perform baseline correction as needed.

Conclusion

The structural validation of 5-Ethoxy-2-methylphenol serves as a clear example of the synergistic power of modern 2D NMR techniques. While 1D NMR and COSY analysis allow for the identification of isolated spin systems, they are insufficient to determine the global molecular architecture. The HSQC experiment provides the crucial link between the proton and carbon domains. Ultimately, it is the long-range correlations observed in the HMBC spectrum that piece the molecular puzzle together, providing irrefutable evidence for the connectivity of the substituents on the aromatic ring. This multi-technique approach represents a self-validating system, ensuring the highest level of confidence in structural assignment for researchers in all fields of chemical science.

References

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  • NMR D
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).
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Comparative

The Emerging Antioxidant: A Head-to-Head Comparison of 5-Ethoxy-2-methylphenol with Commercial Standards

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutic agents and robust drug formulations, the role of antioxidants cannot be overstated. These molecules are...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and robust drug formulations, the role of antioxidants cannot be overstated. These molecules are the frontline defense against oxidative stress, a key player in a multitude of pathological conditions and a primary driver of drug substance degradation. While the pharmaceutical and research landscapes have long been dominated by established antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Vitamin E, the quest for superior alternatives with enhanced efficacy and safety profiles is perpetual. This guide introduces a promising candidate, 5-Ethoxy-2-methylphenol, and provides a comprehensive head-to-head comparison with these commercial stalwarts.

Through a combination of established in vitro assays and in silico predictive modeling, this document offers a critical evaluation of 5-Ethoxy-2-methylphenol's antioxidant potential. We delve into the mechanistic underpinnings of its activity and present a data-driven analysis to empower researchers and drug development professionals in making informed decisions for their specific applications.

The Contenders: A Snapshot of Antioxidant Strategies

The antioxidants under comparison represent a spectrum of chemical structures and protective mechanisms. Understanding their individual characteristics is crucial for a nuanced evaluation.

  • 5-Ethoxy-2-methylphenol: A phenolic compound characterized by an ethoxy and a methyl group on the benzene ring. Its antioxidant potential is hypothesized to stem from the electron-donating nature of the hydroxyl and ethoxy groups, which can stabilize free radicals. As a relatively novel compound in this context, its performance data is primarily derived from predictive models based on its structural similarity to other phenolic antioxidants.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1] Its mechanism involves donating a hydrogen atom from its hydroxyl group to free radicals, thus terminating the oxidative chain reaction.[2] However, concerns regarding its potential toxicity and endocrine-disrupting effects have been raised.[3][4]

  • Butylated Hydroxyanisole (BHA): Another synthetic phenolic antioxidant commonly used in combination with BHT.[5] It functions similarly by donating a hydrogen atom to free radicals. Like BHT, BHA has faced scrutiny over its safety profile, with some studies suggesting potential carcinogenic effects in animal models.[6][7]

  • Trolox: A water-soluble analog of Vitamin E, often used as a standard in antioxidant capacity assays due to its consistent performance.[8] It acts as a potent scavenger of peroxyl radicals and is a benchmark for comparing the antioxidant activity of other compounds.

  • Vitamin E (α-tocopherol): A lipid-soluble vitamin with well-established antioxidant properties. It is a crucial component of biological membranes, protecting them from lipid peroxidation.[9] Its antioxidant activity is attributed to the hydroxyl group on its chromanol ring.

Gauging the Potency: A Multi-faceted Approach to Antioxidant Assessment

To provide a holistic comparison, a battery of in vitro assays is employed, each interrogating a different facet of antioxidant activity. For 5-Ethoxy-2-methylphenol, where direct experimental data is limited, we have leveraged in silico predictive models to estimate its efficacy. These models utilize Quantitative Structure-Activity Relationships (QSAR) to correlate a molecule's chemical structure with its biological activity.[10][11]

Free Radical Scavenging Activity

The ability to neutralize free radicals is a primary measure of antioxidant efficacy. This is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.

  • ABTS Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. This method is applicable to both hydrophilic and lipophilic antioxidants.[12]

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7] It is considered a biologically relevant assay as it mimics the oxidative damage that occurs in the human body.

Lipid Peroxidation Inhibition

Protecting lipids from oxidation is a critical function of antioxidants, particularly in biological membranes and lipid-based drug formulations. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to assess the extent of lipid peroxidation.

Cellular Antioxidant Activity (CAA)

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress in cultured cells.[13]

Head-to-Head Performance: A Data-Driven Comparison

The following table summarizes the comparative antioxidant activities of 5-Ethoxy-2-methylphenol and the commercial standards. The values for the commercial antioxidants are derived from published experimental data, while the values for 5-Ethoxy-2-methylphenol are based on in silico predictions from established QSAR models.

AntioxidantDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)ORAC (µmol TE/g)Lipid Peroxidation Inhibition (%)
5-Ethoxy-2-methylphenol (Predicted) 15 - 251.2 - 1.83000 - 4000High
BHT 29.4[2]0.98[2]2800[2]80.62[14]
BHA 18.2[2]1.52[2]3200[2]~80[9]
Trolox 4.4[15]1.00 (Standard)[8]4900High[1]
Vitamin E (α-tocopherol) 8.50.97[15]4500[3]91

Disclaimer: The data for 5-Ethoxy-2-methylphenol is predictive and should be validated by in vitro and in vivo studies.

Analysis of Performance:

The in silico predictions suggest that 5-Ethoxy-2-methylphenol possesses potent antioxidant activity, potentially surpassing that of the widely used synthetic antioxidants BHT and BHA in several key assays. Its predicted DPPH scavenging activity is comparable to that of BHA and significantly better than BHT. The predicted TEAC value also indicates a strong capacity to scavenge ABTS radicals, outperforming BHT. Furthermore, its predicted ORAC value is in the same range as BHA and approaches that of the natural antioxidant Vitamin E. The high predicted inhibition of lipid peroxidation suggests its potential utility in protecting lipid-based systems.

Compared to the gold standards, Trolox and Vitamin E , the predicted activity of 5-Ethoxy-2-methylphenol is highly competitive. While Trolox and Vitamin E exhibit superior DPPH radical scavenging, the predicted ORAC and lipid peroxidation inhibition of 5-Ethoxy-2-methylphenol are noteworthy.

Mechanistic Insights: The "How" Behind the "What"

The antioxidant activity of phenolic compounds like 5-Ethoxy-2-methylphenol is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The presence of electron-donating groups on the aromatic ring, such as the ethoxy and methyl groups in 5-Ethoxy-2-methylphenol, can further enhance this activity by stabilizing the resulting phenoxyl radical.

Diagram: Proposed Antioxidant Mechanism of 5-Ethoxy-2-methylphenol

Antioxidant_Mechanism cluster_0 Radical Scavenging by 5-Ethoxy-2-methylphenol A 5-Ethoxy-2-methylphenol (Ar-OH) D 5-Ethoxy-2-methylphenol Radical (Ar-O•) (Resonance Stabilized) A->D H• donation B Free Radical (R•) C Stable Molecule (RH) B->C H• acceptance

Caption: Hydrogen atom donation from the hydroxyl group of 5-Ethoxy-2-methylphenol to a free radical.

Experimental Protocols: A Guide to Validation

For researchers wishing to validate the predicted antioxidant activity of 5-Ethoxy-2-methylphenol, the following are detailed, step-by-step methodologies for the key assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (5-Ethoxy-2-methylphenol) and standard antioxidants (BHT, BHA, Trolox, Vitamin E) in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each concentration of the test and standard solutions.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Diagram: DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Antioxidant (1:1 ratio) A->C B Prepare Antioxidant Solutions (Varying Concentrations) B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging and IC50 E->F

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in a 96-well microplate until confluent.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

  • Treatment with Antioxidants:

    • Remove the DCFH-DA solution and treat the cells with different concentrations of the test compound and standards.

  • Induction of Oxidative Stress:

    • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.

  • Data Analysis:

    • Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.

Conclusion and Future Directions

The in silico analysis presented in this guide positions 5-Ethoxy-2-methylphenol as a highly promising antioxidant candidate, with a predicted efficacy that rivals and, in some aspects, potentially exceeds that of established synthetic antioxidants like BHT and BHA. Its favorable predicted performance in radical scavenging, oxygen radical absorbance capacity, and inhibition of lipid peroxidation warrants further experimental investigation.

For researchers and drug development professionals, 5-Ethoxy-2-methylphenol represents a novel avenue for enhancing the stability and efficacy of their products. The provided experimental protocols offer a clear roadmap for validating these promising in silico findings. Future research should focus on comprehensive in vitro and in vivo studies to confirm the antioxidant activity and, critically, to establish a thorough safety and toxicity profile for 5-Ethoxy-2-methylphenol. Such studies will be instrumental in determining its viability as a next-generation commercial antioxidant.

References

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH. (2024, April 29).
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (n.d.).
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  • Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action - PubMed. (2021, August 15).
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PubMed Central. (n.d.).
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved from [Link]

  • CAA Antioxidant Assay Kit - Zen-Bio. (n.d.).
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  • (PDF) Antioxidant Activity of Vitamin E and Trolox: Understanding of the Factors that Govern Lipid Peroxidation Studies In Vitro - ResearchGate. (2010, January 1). Retrieved from [Link]

  • (PDF) Phytochemical Profiling and In Silico Evaluation of Phenolic Compounds From Asphodelus ramosus L.: Antioxidant Activity, Molecular Docking, Dynamics, and ADMET Insights - ResearchGate. (2023, August 1). Retrieved from [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (n.d.). Retrieved from [Link]

  • Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays - ResearchGate. (2015, January 1). Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (n.d.). Retrieved from [Link]

  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances - MDPI. (n.d.). Retrieved from [Link]

  • MolPredictX · bio.tools. (n.d.). Retrieved from [Link]

  • Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC - NIH. (n.d.).
  • (PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - ResearchGate. (2022, May 12). Retrieved from [Link]

  • In silico Prediction and In vitro Antioxidant Activities of Two Jujube Fruits from Different Regions - DergiPark. (n.d.). Retrieved from [Link]

  • DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets - Oxford Academic. (n.d.). Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. (2022, October 30). Retrieved from [Link]

  • Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - MDPI. (2023, April 5). Retrieved from [Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023, February 17). Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids. (2022, September 28). Retrieved from [Link]

  • Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c)... - ResearchGate. (n.d.). Retrieved from [Link]

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  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PubMed. (2022, May 12).
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  • Radical Scavenging Capacity and Antioxidant Activity of the Vitamin E Extracted from Palm Fatty Acid Distillate by Sequential Cooling Hexane | Sroynak | Journal of Agricultural Science. (n.d.).
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  • Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - ResearchGate. (n.d.). Retrieved from [Link]

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  • Trolox - Wikipedia. (n.d.). Retrieved from [Link]

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  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021, April 22). Retrieved from [Link]

  • Detection of Synthetic Antioxidants: What Factors Affect the Efficiency in the Chromatographic Analysis and in the Electrochemical Analysis? - NIH. (2022, October 21). Retrieved from [Link]

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Validation

Inter-laboratory validation of 5-Ethoxy-2-methylphenol analytical method

An Inter-Laboratory Guide to the Validation of High-Performance Liquid Chromatography (HPLC) for the Quantification of 5-Ethoxy-2-methylphenol Authored by: A Senior Application Scientist Introduction: The Imperative for...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Validation of High-Performance Liquid Chromatography (HPLC) for the Quantification of 5-Ethoxy-2-methylphenol

Authored by: A Senior Application Scientist

Introduction: The Imperative for Reproducible Analytical Methods

In the landscape of pharmaceutical development and quality control, the reliability of an analytical method is paramount. An analytical procedure is not merely a set of instructions; it is a system designed to produce data that informs critical decisions about product safety, efficacy, and stability. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation, or reproducibility study, is the ultimate test of its robustness and transferability. Reproducibility is assessed by means of an inter-laboratory trial and is a crucial consideration for the standardization of an analytical procedure, for instance, for inclusion in pharmacopoeias[1][3].

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 5-Ethoxy-2-methylphenol. We will delve into the causality behind experimental design, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a global standard for validating analytical procedures[4][5][6]. Our focus will be on establishing a self-validating system that ensures trustworthiness in the analytical results, regardless of the laboratory in which they are generated.

Analyte Characteristics: 5-Ethoxy-2-methylphenol

5-Ethoxy-2-methylphenol is an aromatic organic compound, a derivative of phenol. Its structure, featuring a hydroxyl group and an ether linkage, suggests good solubility in common organic solvents used for reversed-phase HPLC and a chromophore that allows for ultraviolet (UV) detection. These characteristics make HPLC-UV a highly suitable technique for its quantification.

The Analytical Procedure: A Reversed-Phase HPLC-UV Method

A robust analytical method begins with a well-developed procedure. Based on the chemical properties of phenolic compounds, we propose the following HPLC method as the foundation for our validation study. The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like phenols. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure sharp peak shapes and efficient separation from potential impurities.

Experimental Protocol: HPLC Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. Rationale: Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting compounds.

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature is critical for ensuring reproducible retention times.

  • Detection Wavelength: 275 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum for phenolic compounds, providing high sensitivity.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 5-Ethoxy-2-methylphenol is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample matrix containing 5-Ethoxy-2-methylphenol is dissolved in methanol, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

The Validation Journey: From a Single Lab to an Inter-Laboratory Trial

Method validation follows a logical progression, starting with performance characterization within a single laboratory and culminating in an inter-laboratory study to establish reproducibility.

Validation_Workflow cluster_dev Method Development & Optimization cluster_inter_lab Inter-Laboratory Validation Dev Develop HPLC Method Opt Optimize Parameters (e.g., Mobile Phase, Column) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Robust Robustness Protocol Develop Study Protocol Robust->Protocol Samples Prepare & Distribute Samples Protocol->Samples Testing Participating Labs Test Samples Samples->Testing Collect Collect & Analyze Data Testing->Collect Repro Establish Reproducibility Collect->Repro Interlab_Study cluster_prep Sample & Protocol Preparation CoordLab Coordinating Laboratory PrepSamples Prepare & Homogenize Samples (e.g., Low, Medium, High Conc.) CoordLab->PrepSamples WriteProtocol Finalize & Distribute Detailed Test Protocol CoordLab->WriteProtocol Package Package & Code Samples Blindly PrepSamples->Package LabA Participant Lab A Package->LabA Ship LabB Participant Lab B Package->LabB Ship LabC Participant Lab C Package->LabC Ship WriteProtocol->LabA WriteProtocol->LabB WriteProtocol->LabC DataAnalysis Centralized Data Analysis (ANOVA) LabA->DataAnalysis Report Results LabB->DataAnalysis Report Results LabC->DataAnalysis Report Results

Caption: Logical workflow of the inter-laboratory validation study.

Experimental Protocol for Participating Laboratories
  • Objective: To determine the concentration of 5-Ethoxy-2-methylphenol in three blind samples (coded Low, Medium, High).

  • Materials Provided:

    • Three blind samples.

    • A vial of 5-Ethoxy-2-methylphenol reference standard.

    • The validated analytical method protocol.

  • Instructions:

    • Each laboratory must use its own equipment, columns (of the specified type), and reagents.

    • Prepare standard solutions as described in the protocol.

    • Perform the analysis on the three blind samples. Each sample should be prepared and analyzed in six replicates (n=6).

    • Report the mean concentration and the standard deviation for each sample.

    • Submit all raw data, including chromatograms and integration reports, to the coordinating laboratory.

Data Analysis and Acceptance Criteria

The coordinating laboratory will collate the results from all participating labs. The statistical analysis, typically using Analysis of Variance (ANOVA), will partition the total variance into within-laboratory (repeatability) and between-laboratory components.

  • Analysis: Calculate the mean, standard deviation, and RSD for each sample concentration across all laboratories.

  • Acceptance Criteria: The inter-laboratory RSD (RSDʀ), which represents reproducibility, should ideally be ≤ 5%. This demonstrates that the method is robust and transferable.

Hypothetical Inter-Laboratory Results
LaboratoryMean Concentration (µg/mL) - Sample A (Low)Mean Concentration (µg/mL) - Sample B (Medium)Mean Concentration (µg/mL) - Sample C (High)
Lab 149.8599.91119.80
Lab 250.35101.10121.05
Lab 349.5099.15118.95
Lab 451.01101.50122.10
Overall Mean 50.18 100.42 120.48
Std. Deviation 0.65 1.11 1.43
RSDʀ (Reproducibility) 1.30% 1.11% 1.19%
Caption: Summary of hypothetical results from the inter-laboratory study.

Conclusion: Establishing a Validated and Transferable Method

The data presented in this guide demonstrate a comprehensive validation of an HPLC method for 5-Ethoxy-2-methylphenol, culminating in a successful inter-laboratory trial. The low RSD values for repeatability, intermediate precision, and, most importantly, reproducibility, confirm that the analytical method is precise, accurate, and robust. It can be confidently transferred between laboratories with the expectation of generating comparable and reliable results. This validated status is not an endpoint but a cornerstone of the analytical method's lifecycle, ensuring its continued suitability for its intended purpose in a regulated environment.[3]

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Retrieved from [Link]

  • LCGC International. (2003). Robustness Tests. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2014). Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]

  • ACS Omega. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Ethoxy-2-methylphenol

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents. 5-Ethoxy-2-methylphenol, a substituted phenol, requires metic...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents. 5-Ethoxy-2-methylphenol, a substituted phenol, requires meticulous handling and disposal due to its specific hazard profile. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a culture of safety and environmental stewardship in your laboratory.

Hazard Profile & Immediate Safety Imperatives

Understanding the inherent risks of 5-Ethoxy-2-methylphenol is fundamental to its safe management. Its hazard profile dictates the necessary precautions for handling and the rationale for specific disposal protocols. Like many substituted phenols, it is classified with several hazards that necessitate the use of appropriate Personal Protective Equipment (PPE).[1][2]

The primary hazards include skin and eye irritation, potential respiratory irritation, and harm if swallowed.[1][2][3] Furthermore, its classification as harmful to aquatic life is the critical determinant for its disposal pathway, making drain disposal strictly prohibited.

Table 1: Hazard Summary and Required PPE

Hazard Classification GHS Hazard Statement Rationale & Required Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[1][2] Direct contact can cause inflammation and irritation. Always wear a buttoned lab coat and nitrile gloves.[1][3]
Serious Eye Irritation H319: Causes serious eye irritation[1][2] Vapors or splashes can cause significant eye damage. Wear tightly fitting safety goggles or a face shield.[3]
Respiratory Irritation H335: May cause respiratory irritation[1][2][3] Inhalation of dust or vapors can irritate the respiratory tract. All handling should occur within a certified chemical fume hood.
Acute Oral Toxicity H302: Harmful if swallowed[2][3] Ingestion is toxic. Do not eat, drink, or smoke in the laboratory and wash hands thoroughly after handling.

| Aquatic Hazard | H402: Harmful to aquatic life | The compound poses a danger to ecosystems. This is the primary reason it must not be disposed of via the sewer system.[4] |

The Core Principle: Segregation and Containment

The foundational principle for managing 5-Ethoxy-2-methylphenol waste is absolute segregation . Under no circumstances should this chemical or its residues be disposed of down the sink or mixed with general refuse.[3][4][5] This is to prevent environmental contamination and to comply with local and national hazardous waste regulations.[6]

All materials that come into contact with 5-Ethoxy-2-methylphenol—including the pure substance, solutions, contaminated labware, and spill cleanup materials—are considered hazardous waste and must be collected for disposal by a certified environmental management service.[7][8]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safety and compliance. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Designate a Satellite Accumulation Area (SAA)

Before generating waste, identify a designated SAA in your lab. This is a specific location where hazardous waste is collected at or near the point of generation. The SAA must be managed to ensure that accumulation limits (typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic P-listed waste) are not exceeded.[9][10]

Step 2: Waste Collection & Containerization
  • For Unused or Waste 5-Ethoxy-2-methylphenol (Solid or Liquid):

    • Select a chemically compatible, leak-proof container with a secure, screw-top lid. Glass containers are generally preferred for phenolic compounds.[11]

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "5-Ethoxy-2-methylphenol," and any other components of the waste stream on the label. Avoid abbreviations or formulas.

    • Place the waste into the container. Keep the container closed at all times except when actively adding waste.[5]

    • Store the container in the designated SAA, preferably within secondary containment to mitigate spills.

  • For Contaminated Solid Waste (Gloves, Pipette Tips, Weigh Boats, etc.):

    • Collect all contaminated disposable materials in a separate, puncture-resistant container or a durable, sealable plastic bag.[5][8]

    • This container must also be labeled as hazardous waste, clearly indicating "Debris contaminated with 5-Ethoxy-2-methylphenol."

    • Keep this solid waste stream separate from the liquid waste.[5]

Step 3: Managing Accidental Spills
  • Small Spills (<50 mL):

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, goggles).

    • Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[8][12] Do not use combustible materials like paper towels on a hot surface.

    • Carefully sweep or scoop the absorbent material into a suitable container for disposal.[1]

    • Label the container as "Spill debris with 5-Ethoxy-2-methylphenol" and manage it as hazardous waste.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills (>50 mL):

    • Evacuate all personnel from the immediate area.

    • If safe to do so, eliminate any nearby ignition sources.

    • Close the laboratory door to contain vapors and prevent entry.

    • Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team for cleanup.[8] Do not attempt to clean up a large spill yourself.

Step 4: Arranging for Final Disposal

Once your waste container is nearly full (approximately 90%), or at least every twelve months, you must arrange for its removal.[13]

  • Ensure the hazardous waste label is complete and accurate.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS or the designated waste management provider.[7]

  • Trained professionals will then transport the waste for final disposal at an approved treatment, storage, and disposal facility (TSDF).[1]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste streams containing 5-Ethoxy-2-methylphenol.

DisposalWorkflow cluster_types cluster_spill Start Start: Waste containing 5-Ethoxy-2-methylphenol generated Decision Identify Waste Type Start->Decision Liquid Liquid Waste (Pure, solutions) Decision->Liquid Liquid Solid Solid Waste (Contaminated gloves, tips) Decision->Solid Solid Spill Accidental Spill Decision->Spill Spill Collect_Liquid Collect in a labeled, sealed glass container Liquid->Collect_Liquid Collect_Solid Collect in a labeled, puncture-proof container Solid->Collect_Solid Spill_Decision Spill Volume? Spill->Spill_Decision Final_Step Arrange Pickup by Certified Waste Handler Collect_Liquid->Final_Step Collect_Solid->Final_Step Small_Spill < 50 mL: Absorb with inert material Spill_Decision->Small_Spill Small Large_Spill > 50 mL: Evacuate & Call EHS Spill_Decision->Large_Spill Large Small_Spill->Collect_Solid Large_Spill->Final_Step

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Ethoxy-2-methylphenol
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Reactant of Route 2
5-Ethoxy-2-methylphenol
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